molecular formula C18H19N3O2 B4425819 2,2-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)propanamide

2,2-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)propanamide

Cat. No. B4425819
M. Wt: 309.4 g/mol
InChI Key: MMQVAYOYVQWGLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)propanamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers. It belongs to the class of drugs known as protein kinase inhibitors, which target specific enzymes involved in the growth and spread of cancer cells.

Mechanism of Action

2,2-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)propanamide targets the Bruton's tyrosine kinase (BTK) pathway, which is involved in the survival and proliferation of cancer cells. BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and progression of B-cell malignancies. This compound binds to the ATP-binding pocket of BTK, inhibiting its activity and downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. In addition, this compound has been shown to modulate the immune system, leading to enhanced antitumor activity. This compound has also been shown to have minimal toxicity in non-cancerous cells and tissues.

Advantages and Limitations for Lab Experiments

One advantage of 2,2-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)propanamide is its potency and specificity for BTK, which makes it a promising candidate for the treatment of B-cell malignancies. However, one limitation is its relatively short half-life, which may require frequent dosing in clinical settings. In addition, this compound may have off-target effects on other kinases, which could lead to unwanted side effects.

Future Directions

For the development of 2,2-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)propanamide include the optimization of its pharmacokinetic properties, such as increasing its half-life and reducing its toxicity. In addition, this compound may be tested in combination with other drugs to enhance its antitumor activity and overcome resistance. Further studies are also needed to better understand the mechanisms of resistance to this compound and to identify biomarkers that can predict response to treatment. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in patients with B-cell malignancies.

Scientific Research Applications

2,2-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)propanamide has been extensively studied in preclinical models of various types of cancers, including lymphoma, leukemia, and solid tumors. In these studies, this compound has demonstrated potent antitumor activity, both as a single agent and in combination with other drugs. This compound has also been shown to overcome resistance to other kinase inhibitors, such as ibrutinib, in certain cancer cell lines.

properties

IUPAC Name

2,2-dimethyl-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-18(2,3)17(22)20-11-12-6-8-13(9-7-12)16-21-15-14(23-16)5-4-10-19-15/h4-10H,11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQVAYOYVQWGLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1=CC=C(C=C1)C2=NC3=C(O2)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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